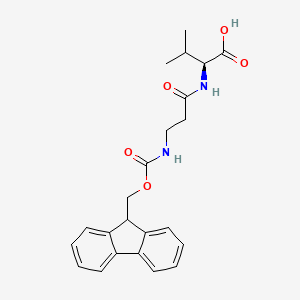
(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylbutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylbutanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:
Protection of the Amino Group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylbutanoic acid has numerous applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylbutanoic acid: is similar to other Fmoc-protected amino acids, such as Fmoc-L-alanine and Fmoc-L-phenylalanine.
Dichloroaniline: Another compound with a complex structure used in various chemical applications.
Uniqueness
The uniqueness of (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methylbutanoic acid lies in its specific structure, which provides stability and reactivity suitable for peptide synthesis. Its Fmoc protection group is particularly advantageous for solid-phase peptide synthesis, offering ease of removal and compatibility with various reaction conditions.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)21(22(27)28)25-20(26)11-12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,21H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 |
InChI Key |
CIYBJDZZFNTZHU-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


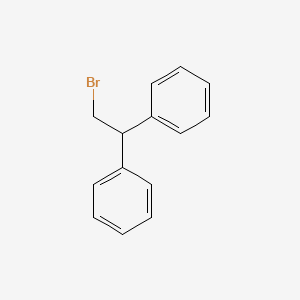
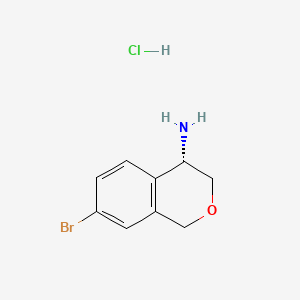
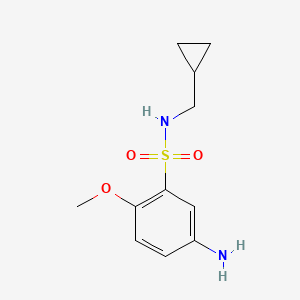
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
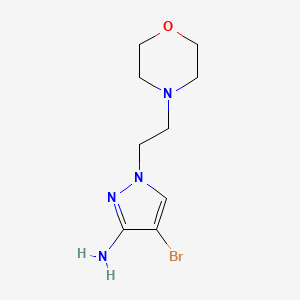
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
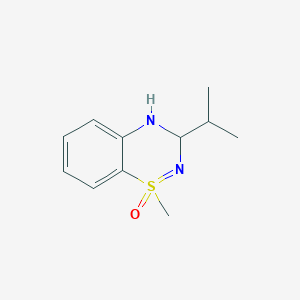
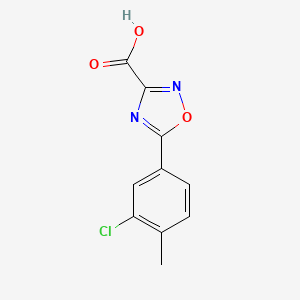
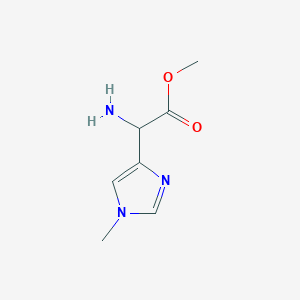
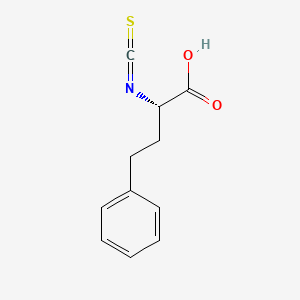
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
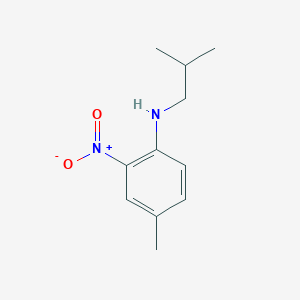
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
